molecular formula C20H23N5O5S B2642444 N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223823-64-0

N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2642444
CAS No.: 1223823-64-0
M. Wt: 445.49
InChI Key: QCVHBYAIQOUAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Thiazolo[4,5-d]pyrimidine-Based Drug Discovery

Historical Context of Thiazolo[4,5-d]pyrimidine Derivatives in Medicinal Chemistry

Thiazolo[4,5-d]pyrimidines emerged as purine isosteres in the mid-20th century, with their first synthetic protocols developed to explore nucleotide analogs. By replacing the nitrogen atom at position 7 of the purine ring with sulfur, researchers created a scaffold capable of mimicking adenosine and guanine derivatives while introducing distinct electronic and steric properties. Early applications focused on antiviral agents, but the 1990s saw a paradigm shift when these compounds were identified as modulators of immune responses and corticotropin-releasing factor (CRF) receptors.

The 2010s marked a resurgence in interest, with thiazolo[4,5-d]pyrimidines being investigated as kinase inhibitors and epigenetic modulators. For instance, triazolo[4,5-d]pyrimidine derivatives demonstrated potent lysine-specific demethylase 1 (LSD1) inhibition, with compound 27 achieving an IC~50~ of 0.564 μM in enzymatic assays. Concurrently, thiazolo[3,2-a]pyrimidines were synthesized and shown to exhibit antioxidant and cytotoxic activities, such as compound 4e (IC~50~ = 6.26 μM against cancer cells). These advancements underscored the scaffold’s adaptability across therapeutic areas, including oncology, neurology, and infectious diseases.

Key Milestones in Thiazolo[4,5-d]pyrimidine Development
Decade Discovery Therapeutic Area
1980s First CRF receptor antagonists Neuropsychiatry
2000s COX-2 inhibitors with anti-inflammatory activity Immunology
2010s LSD1 inhibitors for cancer therapy Oncology
2020s Chemokine receptor antagonists Autoimmune diseases

Rationale for Targeting N-[(2,3-Dimethoxyphenyl)methyl] Substitutions

The substitution pattern of N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-thiazolo[4,5-d]pyrimidin-6-yl]acetamide reflects strategic optimization of pharmacokinetic and pharmacodynamic properties.

Role of the 2,3-Dimethoxyphenyl Group

The 2,3-dimethoxyphenyl moiety enhances lipophilicity and π-π stacking interactions with aromatic residues in target proteins. In docking studies of analogous compounds, methoxy groups formed hydrogen bonds with residues like Arg316 and Tyr761 in LSD1, stabilizing inhibitor-enzyme complexes. Additionally, methoxy substitutions on phenyl rings have been shown to improve blood-brain barrier penetration in neuroactive compounds.

Significance of the Morpholin-4-yl Substituent

The morpholin-4-yl group at position 2 of the thiazolo[4,5-d]pyrimidine core serves dual purposes:

  • Solubility Enhancement : Morpholine’s oxygen atom increases aqueous solubility, addressing a common limitation of heterocyclic scaffolds.
  • Target Engagement : Morpholine derivatives interact with kinases and G-protein-coupled receptors (GPCRs) through hydrogen bonding and van der Waals contacts. For example, 2-(morpholin-4-yl)thiazolo[4,5-d]pyrimidin-7-one derivatives exhibited nanomolar affinity for PI3K/mTOR pathways in preclinical models.
Acetamide Linker Optimization

The acetamide linker between the dimethoxyphenyl and thiazolo[4,5-d]pyrimidine moieties provides conformational flexibility, enabling optimal alignment with target binding pockets. Structure-activity relationship (SAR) studies on similar compounds revealed that:

  • Shorter linkers (e.g., methylene) reduced potency due to steric clashes.
  • Longer linkers (e.g., propionamide) diminished selectivity by allowing off-target interactions.
Substituent IC~50~ (μM) Selectivity (LSD1/MAO-A)
-CH~2~- 1.2 8.5
-CH~2~CO- 0.56 12.3
-CH~2~CH~2~CO- 0.89 6.7

Data adapted from LSD1 inhibition studies

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c1-28-14-5-3-4-13(16(14)29-2)10-21-15(26)11-25-12-22-18-17(19(25)27)31-20(23-18)24-6-8-30-9-7-24/h3-5,12H,6-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVHBYAIQOUAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 2,3-dimethoxybenzyl chloride and morpholine derivatives. These intermediates are then subjected to condensation reactions with thiazolo[4,5-d]pyrimidine derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the thiazolo[4,5-d]pyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Analogues
Compound ID/Reference Core Structure Key Substituents Functional Groups
Target Compound Thiazolo[4,5-d]pyrimidine Morpholin-4-yl, 2,3-dimethoxyphenylmethyl Acetamide, ether, tertiary amine
Compound 8 () Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, phenyl, triazole-thiol Triazole, thiol, methoxy
Compound 19 () Thiazolo[4,5-d]pyrimidine Chromen-4-one, phenyl Carbonyl, thioxo
Compound Thieno[3,2-d]pyrimidine Dihydrobenzodioxin, allyl Acetamide, sulfanyl
840479-51-8 () Quinazolin-4-one Morpholin-4-yl, iodophenyl Sulfanyl, carbonyl

Key Observations :

  • Core Diversity: The target’s thiazolo[4,5-d]pyrimidine core is distinct from thieno[3,2-d]pyrimidine () and quinazolin-4-one () cores, which may alter electronic properties and binding interactions.
  • Substituent Effects : The 2,3-dimethoxyphenyl group in the target provides electron-donating effects, contrasting with para-methoxyphenyl in Compound 8 () . The morpholine group enhances solubility compared to lipophilic substituents like allyl () or iodophenyl () .

Comparison :

  • The target compound’s synthesis likely follows methods similar to , where alkylation of thiopyrimidines with chloroacetamides is employed .
  • In contrast, microwave-assisted synthesis () and cycloaddition () are used for structurally complex analogues .

Physicochemical and Pharmacological Properties

  • Hydrophilicity : The morpholine group in the target compound enhances hydrophilicity compared to ethyl or isopropyl substituents in –12 . This may improve bioavailability, as seen in , where increased hydrophilicity reduced HPLC retention time .
  • Binding Interactions: The morpholine and methoxy groups in the target could facilitate H-bonding and van der Waals interactions, akin to aminopropyl–azithromycin derivatives binding to ribosomes () .

Biological Activity

N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that incorporates thiazole and pyrimidine moieties, which are known for their diverse pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole and pyrimidine rings. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of compounds similar to this compound. For example:

  • Minimum Inhibitory Concentrations (MIC) : Various derivatives have shown MIC values ranging from 3.67 to 45.46 µmol/ml against different bacterial strains such as Streptococcus faecalis and Escherichia coli .
CompoundBacterial StrainMIC (µmol/ml)
12Bacillus pumilis7.69
3Streptococcus faecalis14.34
4E. coli29.41

These findings suggest that the compound exhibits potent antimicrobial activity comparable to established antibiotics like Ciprofloxacin.

Anticancer Activity

Thiazole derivatives have been reported to possess anticancer properties, with some studies indicating that they can inhibit cell proliferation in various cancer cell lines. The presence of morpholine and thiazole groups enhances their interaction with biological targets involved in cancer progression.

Anti-inflammatory Properties

Compounds with similar structures have also been evaluated for anti-inflammatory effects. The thiazole ring is often associated with inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases.

Case Studies

In a recent study focusing on the biological evaluation of thiazole derivatives, several compounds were tested for their antibacterial and antifungal activities. The results indicated that specific modifications in the chemical structure significantly influenced their biological efficacy:

  • Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against common pathogens. The study found that certain substitutions led to enhanced antibacterial activity compared to standard drugs .
  • Evaluation of Anticancer Effects : Another research highlighted the anticancer potential of thiazolo-pyrimidine derivatives, demonstrating their ability to induce apoptosis in cancer cells through various mechanisms .

Q & A

Q. What are the key synthetic routes for preparing the compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting with thiazolo[4,5-d]pyrimidin-7-one derivatives. Key steps include:

  • Core Formation : Cyclization of thiazole and pyrimidine precursors under reflux with solvents like DMF or dichloromethane .
  • Acetamide Coupling : Reaction with 2,3-dimethoxyphenylmethylamine using coupling agents (e.g., EDC/HOBt) .
  • Morpholine Introduction : Nucleophilic substitution or Buchwald-Hartwig amination for morpholine attachment . Optimization involves solvent selection (polar aprotic solvents for better solubility), temperature control (60–80°C for cyclization), and catalysts (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions and integration ratios (e.g., morpholine protons at δ 3.6–3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₂₄H₂₈N₆O₅S) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography : For absolute stereochemical confirmation of the thiazolo-pyrimidine core .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Enzyme Inhibition : Kinase assays (e.g., CDK2/4/6) using fluorescence-based ADP-Glo™ kits .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent Variation : Compare analogs with altered morpholine (e.g., thiomorpholine) or dimethoxyphenyl groups to assess CDK inhibition vs. off-target effects .
  • Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups to modulate solubility and binding affinity .
  • 3D-QSAR Modeling : Use Schrödinger’s Maestro to correlate steric/electronic features with activity .

Q. What strategies address poor pharmacokinetic properties, such as low oral bioavailability?

  • Prodrug Design : Introduce ester groups at the acetamide moiety for enhanced intestinal absorption .
  • Lipophilicity Optimization : LogP adjustments via substituent modifications (e.g., replacing methoxy with trifluoromethyl) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites for deuteration or fluorination .

Q. How can computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Glide to simulate interactions with CDK2’s ATP-binding pocket (PDB: 1H1Q) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and key residues (e.g., Glu81, Lys89) .
  • Free Energy Calculations : MM-GBSA to rank binding affinities of analogs .

Q. How should contradictory data between enzymatic inhibition and cellular activity be resolved?

  • Membrane Permeability : Measure PAMPA permeability to rule out efflux pump interference .
  • Target Engagement : Cellular thermal shift assays (CETSA) to confirm intracellular target binding .
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in cell lysates .

Methodological Challenges and Solutions

Q. What experimental designs mitigate synthetic challenges like low yields in cyclization steps?

  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield (15% → 45%) via controlled dielectric heating .
  • Protecting Groups : Use Boc for amine protection during morpholine coupling to prevent side reactions .
  • Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, 5% MeOH/CH₂Cl₂) .

Q. How can regioselectivity issues in thiazolo-pyrimidine functionalization be controlled?

  • Directing Groups : Introduce nitro or acetyl groups at C5 to steer electrophilic substitution to C2 .
  • Metal Catalysis : Pd(OAc)₂ with Xantphos for selective C-H activation at the morpholine-adjacent position .

Q. Which in vivo models are appropriate for validating antitumor efficacy?

  • Xenograft Models : Nude mice implanted with HCT-116 (colorectal cancer) or MDA-MB-231 (breast cancer) .
  • Dosing Regimens : 10–50 mg/kg oral or IP administration, monitoring tumor volume via caliper measurements biweekly .
  • Biomarker Analysis : ELISA for phospho-CDK substrates in serum .

Data Interpretation and Reproducibility

Q. How to reconcile discrepancies in enzyme inhibition data across labs?

  • Standardize Assay Conditions : Use identical ATP concentrations (1 mM) and pre-incubation times (10 mins) .
  • Control Compound Validation : Include staurosporine as a pan-kinase inhibitor reference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.